4-(3-Fluorophenyl)-2-fluorophenol
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Overview
Description
4-(3-Fluorophenyl)-2-fluorophenol is an organic compound characterized by the presence of two fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-fluorophenol typically involves the fluorination of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of catalysts and advanced fluorinating agents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenol ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Fluorophenyl)-2-fluorophenol is used as a building block for the synthesis of more complex molecules. Its unique fluorine atoms make it a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. The presence of fluorine atoms can significantly alter the compound’s bioactivity, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, which are desirable traits in drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged in the development of advanced polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which 4-(3-Fluorophenyl)-2-fluorophenol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, leading to altered biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: Lacks the additional fluorine atom, resulting in different chemical and biological properties.
2,4-Difluorophenol: Contains two fluorine atoms but in different positions, leading to variations in reactivity and applications.
3-Fluorophenol: Similar structure but with only one fluorine atom, affecting its overall properties.
Uniqueness
4-(3-Fluorophenyl)-2-fluorophenol is unique due to the specific positioning of its fluorine atoms, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for specialized applications where these properties are advantageous.
Properties
IUPAC Name |
2-fluoro-4-(3-fluorophenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBZMMQFAMHHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600675 |
Source
|
Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214390-52-9 |
Source
|
Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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